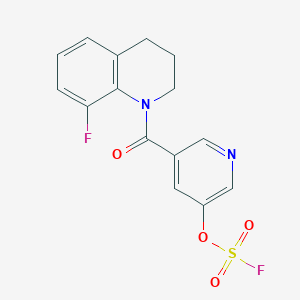
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline involves the inhibition of specific enzymes that are essential for the growth and proliferation of cancer cells and the production of inflammatory mediators. It inhibits the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. It also inhibits the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, leading to the reduction of tumor size and the prevention of metastasis. It has also been shown to reduce inflammation, leading to the alleviation of pain and other symptoms associated with inflammatory diseases. However, it has also been shown to have some limitations for lab experiments, such as low solubility in water and instability in acidic conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline in lab experiments include its potential applications in the treatment of cancer and inflammatory diseases, its specificity for certain enzymes, and its ability to inhibit the growth and proliferation of cancer cells. However, its limitations include its low solubility in water and instability in acidic conditions, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for the research on 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline. One direction is to study its potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to improve its solubility and stability in acidic conditions, which can enhance its efficacy in lab experiments. Further research is also needed to determine its safety and toxicity in humans, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods for 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline can also lead to the discovery of new derivatives with improved efficacy and specificity.
Synthesis Methods
The synthesis of 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline involves a series of chemical reactions. The first step involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with thionyl chloride and dimethylformamide, which results in the formation of 5-fluorosulfonyloxypyridine-3-carbonyl chloride. In the second step, 8-fluoro-3,4-dihydro-2H-quinoline is reacted with the carbonyl chloride in the presence of a base such as triethylamine, which leads to the formation of the desired compound.
Scientific Research Applications
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it inhibits the activity of topoisomerase I and II enzymes, which are essential for the growth and proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators.
properties
IUPAC Name |
8-fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4S/c16-13-5-1-3-10-4-2-6-19(14(10)13)15(20)11-7-12(9-18-8-11)23-24(17,21)22/h1,3,5,7-9H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAIHYIPKURRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)N(C1)C(=O)C3=CC(=CN=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

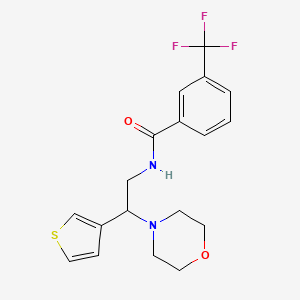
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)

![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)
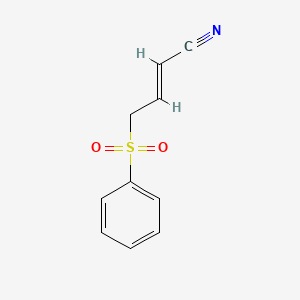
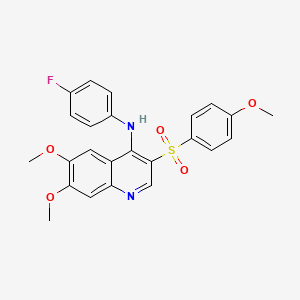

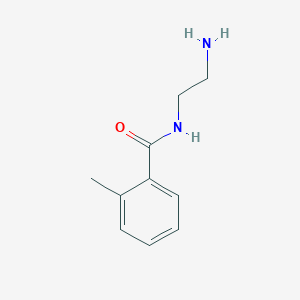

![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)
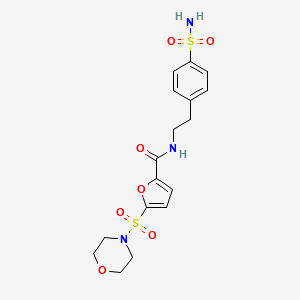
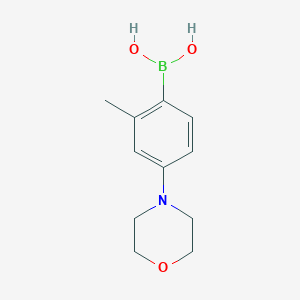
![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)
